N-(PYRIDIN-4-YL)-4-{[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]METHYL}BENZAMIDE
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Overview
Description
N-(PYRIDIN-4-YL)-4-{[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]METHYL}BENZAMIDE: is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(PYRIDIN-4-YL)-4-{[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]METHYL}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminopyridine with 4-formylbenzoic acid to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(PYRIDIN-4-YL)-4-{[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]METHYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(PYRIDIN-4-YL)-4-{[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]METHYL}BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(PYRIDIN-4-YL)-4-{[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]METHYL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of cell signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: A compound with similar structural features but different functional groups.
4-(Trifluoromethyl)benzylamine: Another compound with a trifluoromethyl group but different overall structure.
N-{4-Methyl-3-[(3-pyrimidin-4-ylpyridin-2-yl)amino]phenyl}-3: A benzanilide derivative with different substituents.
Uniqueness
N-(PYRIDIN-4-YL)-4-{[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]METHYL}BENZAMIDE is unique due to its combination of a pyridine ring, a trifluoromethyl group, and a sulfonylamino group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-pyridin-4-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3S/c21-20(22,23)16-2-1-3-18(12-16)30(28,29)25-13-14-4-6-15(7-5-14)19(27)26-17-8-10-24-11-9-17/h1-12,25H,13H2,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTXFZBDKUSLFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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